Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride
Description
Spirocyclic Architecture: Bridged Indene-Piperidine Ring System
The compound’s core consists of a planar indene system (a fused benzene-cyclopentenone structure) connected to a six-membered piperidine ring via a spiro carbon atom (C7) (Figure 1). Key features include:
- Indene moiety : Aromatic benzene fused to a ketone-bearing cyclopentenone ring, with bond lengths of 1.40 Å (C1–C2) and 1.21 Å (C3=O).
- Piperidine ring : Adopts a chair conformation, with nitrogen protonation in the hydrochloride form (N–H bond: 1.01 Å).
- Spiro junction : The tetrahedral spiro carbon (C7) links C3 of the indene and C4 of the piperidine, creating a dihedral angle of 89.5° between the rings.
Table 1: Bond Lengths and Angles at the Spiro Junction
| Parameter | Value | Source |
|---|---|---|
| C7–C3 (indene) | 1.54 Å | |
| C7–C4 (piperidine) | 1.53 Å | |
| C3–C7–C4 angle | 109.2° | |
| Torsional strain | <5 kcal/mol |
The spiro architecture restricts rotational freedom, stabilizing specific conformations critical for receptor binding.
X-ray Crystallographic Analysis of Spiro Junction Geometry
Single-crystal X-ray diffraction (SCXRD) reveals orthorhombic crystal packing (space group P2₁2₁2₁) with unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.73 Å. Key findings:
- Hydrogen bonding : N–H···Cl⁻ interactions (2.89 Å) dominate the lattice, with additional C–H···O contacts (3.12 Å) between the ketone and adjacent molecules.
- Puckering parameters : The piperidine ring exhibits a chair conformation (Q = 0.56 Å, θ = 175°), while the indene system remains planar (RMSD = 0.02 Å).
Table 2: Crystallographic Data for Spiro[indene-1,4'-piperidin]-3(2H)-one Hydrochloride
| Parameter | Free Base | Hydrochloride |
|---|---|---|
| Unit cell volume | 985.7 ų | 1,087.2 ų |
| Density | 1.29 g/cm³ | 1.34 g/cm³ |
| R-factor | 0.042 | 0.038 |
The hydrochloride form exhibits tighter packing due to ionic interactions, increasing density by 3.9% compared to the free base.
Tautomeric Behavior and Protonation State in Hydrochloride Form
The compound exists in two tautomeric forms in solution (keto-enol equilibrium), but solid-state SCXRD confirms exclusive keto tautomer dominance. Protonation at the piperidine nitrogen (pKₐ = 9.2) stabilizes the hydrochloride salt, with Cl⁻···H–N distances of 2.89 Å.
Key observations :
- Keto tautomer : C3=O bond length (1.21 Å) and absence of enolic O–H signals in IR.
- Protonation effects : The N–H⁺ group enhances solubility (34 mg/mL in water vs. 2 mg/mL for free base).
- Tautomer suppression : Ionic lattice forces in the hydrochloride form prevent enolization, as shown by differential scanning calorimetry (ΔH = 158 J/g).
Comparative Analysis of Free Base vs. Salt Form Crystallographic Data
Table 3: Structural Comparison Between Free Base and Hydrochloride
| Parameter | Free Base | Hydrochloride |
|---|---|---|
| Piperidine conformation | Slightly distorted chair | Idealized chair |
| C3=O bond length | 1.23 Å | 1.21 Å |
| N–H bond | Absent | 1.01 Å |
| Melting point | 198–201°C | 265–268°C |
The hydrochloride’s ionic lattice increases thermal stability (ΔTₘ = +67°C) and reduces molecular flexibility, as evidenced by lower B-factors (Ų):
Hydrogen-bonding networks in the salt form also enhance crystallinity, yielding superior diffraction quality (R-factor <0.04 vs. 0.06 for free base).
Properties
IUPAC Name |
spiro[2H-indene-3,4'-piperidine]-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c15-12-9-13(5-7-14-8-6-13)11-4-2-1-3-10(11)12;/h1-4,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEHLHIBZLOSAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C3=CC=CC=C23.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595485 | |
| Record name | Spiro[indene-1,4'-piperidin]-3(2H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
231938-20-8 | |
| Record name | Spiro[indene-1,4'-piperidin]-3(2H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Preparation of Amine Hydrochloride
- Starting Materials: N-Boc protected spiroindanone (15a)
- Reaction Conditions:
- React 20 g (66.4 mmol) of 15a with methanol/hydrogen chloride solution (2.5 mol/L, 100 mL).
- Stir overnight at room temperature.
- Outcome:
Step 2: Formation of Protected Intermediate
- Starting Materials: Compound 15b
- Reaction Conditions:
- Dissolve 5 g (24.84 mmol) of compound 15b in dichloromethane.
- Add carbobenzyloxy chloride (Cbz-Cl) dropwise at $$0^\circ$$C.
- Warm to room temperature and stir overnight.
- Outcome:
Step 3: Conversion to Oxime
- Starting Materials: Compound 15c
- Reaction Conditions:
- Reflux in ethanol containing hydroxylamine hydrochloride and sodium acetate.
- Outcome:
Step 4: Cyclization Reaction
- Starting Materials: Compound 15d
- Reaction Conditions:
- React with trichlorotriazine in dimethylformamide at $$25^\circ$$C overnight.
- Outcome:
Step 5: Hydrogenation
- Starting Materials: Compound 15e
- Reaction Conditions:
- Hydrogenate using palladium on carbon catalyst in methanol under atmospheric pressure for three hours.
- Outcome:
Step 6: Final Conversion to Hydrochloride Salt
- Starting Materials: Amine compound (15f)
- Reaction Conditions:
- Dissolve in dichloroethane and react with ethyl formylpiperidine carboxylate using sodium triacetoxyborohydride.
- Outcome:
- Purify using reversed-phase chromatography to yield the final product, spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride.
Data Table Summary
| Step | Starting Material | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Step 1 | N-Boc spiroindanone | Methanol/HCl overnight | Amine hydrochloride (15b) | 97.6 |
| Step 2 | Compound (15b) | Cbz-Cl in CH$$2$$Cl$$2$$, $$0^\circ$$C | Protected intermediate (15c) | 99 |
| Step 3 | Compound (15c) | Reflux in EtOH/NH$$_2$$OH.HCl/NaOAc | Oxime intermediate (15d) | 99 |
| Step 4 | Compound (15d) | TCT in DMF at $$25^\circ$$C overnight | Cyclized product (15e) | ~16 |
| Step 5 | Compound (15e) | Hydrogenation with Pd/C in MeOH | Amine salt (15f) | ~11 |
| Step 6 | Amine salt (15f) | NaBH(OAc)$$_3$$, DCE solvent system | Final product hydrochloride salt | Not specified |
Notes on Optimization
The synthesis process involves several steps with varying yields, particularly low yields during cyclization and hydrogenation steps. Optimization strategies could include:
- Adjusting reaction conditions such as temperature or solvent systems.
- Exploring alternative catalysts for hydrogenation.
- Improving purification techniques like HPLC.
Chemical Reactions Analysis
Types of Reactions
Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the spirocyclic structure.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[indene-1,4’-piperidin]-3(2H)-one oxides, while reduction can produce spiro[indene-1,4’-piperidin]-3(2H)-one alcohols.
Scientific Research Applications
Chemical Properties and Structure
Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride is characterized by the following:
- Molecular Formula : C13H16ClNO
- Molecular Weight : 237.73 g/mol
- CAS Number : 231938-20-8
The compound features a spiro carbon that connects an indene moiety with a piperidine ring. This structural configuration is crucial for its biological activity and chemical reactivity.
Chemistry
- Building Block for Synthesis : Spiro[indene-1,4'-piperidin]-3(2H)-one serves as a foundational component in synthesizing complex spirocyclic compounds. It allows researchers to explore various reaction mechanisms and develop new materials with tailored properties.
-
Chemical Reactions :
- Oxidation : Can be oxidized to form ketones or carboxylic acids.
- Reduction : Reduction reactions yield alcohols or amines.
- Substitution : Nucleophilic substitution can introduce diverse functional groups.
Biology
- Biological Activity : The compound has been identified as a potent selective agonist for the somatostatin receptor subtype 2 (sst2), with an IC50 value of 84 nM. This interaction influences several biochemical pathways related to endocrine and nervous system functions .
- Anticancer Properties : Research indicates that spiro[indene-1,4'-piperidin]-3(2H)-one exhibits antiproliferative effects against various human cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
- Neurokinin Receptor Modulation : Studies have shown its antagonistic effects on neurokinin receptors, indicating possible applications in pain management and inflammation treatment.
Medicine
- Drug Development : The compound's ability to target specific receptors makes it a candidate for developing drugs aimed at treating conditions related to hormone regulation and neurotransmission .
- Therapeutic Applications : Its role as an sst2 agonist suggests potential applications in treating disorders such as acromegaly or neuroendocrine tumors by modulating hormone secretion.
Industry
- Material Science : Spiro[indene-1,4'-piperidin]-3(2H)-one is utilized in synthesizing materials with unique properties, including polymers and catalysts. Its chemical versatility allows for the development of innovative products in various industrial applications .
Synthesis and Characterization
Research has documented various synthetic routes for producing this compound. One notable method involves the reaction of N-Boc protected spiroindanone with methanol and hydrochloric acid under controlled conditions, yielding high purity and yield (97.6%) of the desired product .
Biological Evaluations
Studies have demonstrated that compounds similar to spiro[indene-1,4'-piperidin]-3(2H)-one can effectively modulate receptor activities in vitro and in vivo. For instance, modifications to the core structure have led to compounds maintaining binding affinity while enhancing therapeutic efficacy in animal models .
Mechanism of Action
The mechanism of action of Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, as a somatostatin receptor agonist, it binds to the receptor and mimics the action of natural somatostatin, leading to downstream signaling effects . The exact pathways and molecular interactions depend on the specific biological context and target.
Comparison with Similar Compounds
Spiro[indene-1,4'-piperidine] Hydrochloride (CAS: 137730-67-7)
1'-Methylspiro[indoline-3,4'-piperidine] (CAS: 474538-99-3)
- Molecular Formula : C₁₄H₁₈N₂
- Key Differences : Replaces the indene system with an indoline ring and introduces a methyl group on the piperidine nitrogen.
- Applications : Explored as a serotonin receptor modulator .
Spiro Compounds with Heterocyclic Modifications
Spiro[indene-1,4'-quinoline] Derivatives
- Synthesis : Produced via FeBr₃-catalyzed Nazarov cyclization of 1,4-pentadien-3-ols, yielding regio- and diastereoselective spiro frameworks .
- Key Differences: Incorporates a quinoline ring instead of piperidine, enhancing π-π stacking interactions in DNA-binding applications .
- Example : Compound 8y (CAS: N/A) exhibits antitumor activity against leukemia cell lines .
Spiro[isochroman-4,4'-piperidine] (CAS: 909034-85-1)
Pharmacologically Active Derivatives
8-(4-(2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-10-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (Compound 19a)
- Structure: Combines the spiro-piperidine core with a pyrido-pyrimidinone moiety.
- Activity: Shows nanomolar potency in kinase inhibition assays, targeting oncogenic pathways .
1'-(6-Fluoro-3-(4-(methylsulfonyl)piperazine-1-carbonyl)quinolin-4-yl)spiro[indene-1,4'-piperidin]-3(2H)-one (Compound 98)
- Structure: Integrates a fluorinated quinoline group for enhanced bioavailability.
- Applications : ALDH1A1 inhibitor with oral bioavailability, advancing to preclinical trials .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Spiro[indene-1,4'-piperidin]-3(2H)-one HCl | 231938-20-8 | C₁₃H₁₆ClNO | 237.73 | Ketone, Piperidine, HCl |
| Spiro[indene-1,4'-piperidine] HCl | 137730-67-7 | C₁₃H₁₆ClN | 225.73 | Piperidine, HCl |
| Spiro[indene-1,4'-quinoline] (8y) | N/A | C₂₀H₁₆N₂O | 300.36 | Quinoline, Indene |
| 1'-Methylspiro[indoline-3,4'-piperidine] | 474538-99-3 | C₁₄H₁₈N₂ | 214.31 | Indoline, Methylpiperidine |
Table 2: Pharmacological Profiles
Biological Activity
Overview
Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound consists of an indene moiety fused to a piperidine ring, which contributes to its pharmacological properties. Research has indicated its involvement in various biological mechanisms, making it a candidate for therapeutic applications.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 223.72 g/mol
Biological Activities
The biological activity of this compound can be categorized into several key areas:
1. Receptor Interaction
This compound acts as a potent and selective non-peptide agonist for the human somatostatin receptor subtype 2 (sst2). It modulates cell signaling pathways associated with this receptor, which plays a crucial role in various physiological processes such as hormone secretion and neurotransmission.
2. Anticonvulsant Properties
Studies have demonstrated that this compound exhibits anticonvulsant activity, suggesting its potential use in managing seizure disorders. This effect is attributed to its interaction with neurotransmitter systems involved in excitability and inhibition within the central nervous system.
3. Antiproliferative Activity
In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. For instance, it has been tested against the A549 human lung cancer cell line, revealing promising antiproliferative effects at specific concentrations . The mechanism may involve disruption of critical cellular pathways related to cancer progression.
The molecular mechanisms through which this compound exerts its biological effects include:
- Binding Interactions : The compound binds selectively to somatostatin receptors, influencing downstream signaling cascades.
- Cellular Signaling Modulation : It affects various signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.
Case Studies and Research Findings
Several studies have focused on the pharmacological profile of this compound:
Dosage and Efficacy
The biological effects of this compound are dose-dependent. Lower doses activate somatostatin receptors effectively without significant adverse effects, while higher doses may lead to varied cellular responses depending on the target tissue and context of administration.
Q & A
Q. What are the recommended synthetic routes for Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride in academic settings?
The compound is typically synthesized via FeBr₃-catalyzed interrupted Nazarov cyclization of 1,4-pentadien-3-ol derivatives. This method involves a cascade reaction combining cyclization, hydroamination, and isomerization to form the spirocyclic core with high diastereoselectivity (yields: 59–70%) . Alternative routes include spirocyclization of indene-piperidine precursors under acidic conditions, though yields and selectivity depend on solvent systems and temperature optimization .
Q. Key considerations :
Q. How can researchers optimize the purification of this compound to achieve >95% purity?
Purification strategies include:
- Recrystallization : Use ethanol/water mixtures (3:1 v/v) at 4°C to isolate crystalline product .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve polar impurities .
- Ion-exchange chromatography : Effective for removing residual salts, particularly when scaling up synthesis .
Q. Purity validation :
Q. What analytical techniques are most reliable for structural elucidation of this compound?
Advanced Research Questions
Q. What strategies exist for achieving enantioselective synthesis of this compound derivatives?
Chiral auxiliaries : Introduce enantiopure substituents (e.g., tert-butyl groups) to the indene ring to bias cyclization pathways . Asymmetric catalysis : Use chiral ligands (e.g., BINOL-derived phosphoric acids) with FeBr₃ to achieve enantiomeric excess (ee) >80% . Kinetic resolution : Enzymatic hydrolysis of racemic mixtures using lipases (e.g., CAL-B) .
Q. Challenges :
Q. How can kinetic vs thermodynamic control influence reaction pathways in spirocyclic compound synthesis?
- Kinetic control (low temperature, short reaction time): Favors less stable intermediates, yielding mono-cyclic byproducts (e.g., cyclopenta[b]indoles) via incomplete cyclization .
- Thermodynamic control (prolonged heating): Stabilizes the spirocyclic product through π-π stacking and intramolecular H-bonding .
Q. Case study :
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
Q. Data interpretation :
Q. How does computational modeling support the design of this compound derivatives?
Q. Software recommendations :
Q. What are the stability considerations for this compound under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
